molecular formula C11H10N4O3 B14164418 5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol CAS No. 7155-22-8

5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol

Cat. No.: B14164418
CAS No.: 7155-22-8
M. Wt: 246.22 g/mol
InChI Key: KISQMZNLGUJUJL-UHFFFAOYSA-N
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Description

5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol typically involves the nitration of 6-(4-toluidino)-2,4-pyrimidinediol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include nitric acid and sulfuric acid, which facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol involves its interaction with molecular targets and pathways within biological systems. The nitroso group is known to participate in redox reactions, which can influence cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitroso-6-(4-aminophenyl)-2,4-pyrimidinediol
  • 5-Nitroso-6-(4-methylanilino)-2,4-pyrimidinediol
  • 5-Nitroso-6-(4-ethylphenyl)-2,4-pyrimidinediol

Uniqueness

5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

7155-22-8

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

6-(4-methylanilino)-5-nitroso-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N4O3/c1-6-2-4-7(5-3-6)12-9-8(15-18)10(16)14-11(17)13-9/h2-5H,1H3,(H3,12,13,14,16,17)

InChI Key

KISQMZNLGUJUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)N=O

Origin of Product

United States

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